1-(2-Methoxyphenyl)-4-piperidin-3-ylpiperazine
Overview
Description
1-(2-Methoxyphenyl)-4-piperidin-3-ylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-piperidin-3-ylpiperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with piperidine derivatives. One common method involves the use of oxetane as a reactant, catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then further processed to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized solvents and reaction conditions to ensure high yield and purity. The intermediate compounds are often purified by recrystallization, and the overall yield of the synthetic route can be around 45% .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-piperidin-3-ylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-piperidin-3-ylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-piperidin-3-ylpiperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing the release and uptake of neurotransmitters. This compound has been shown to interact with serotonin receptors, which play a crucial role in mood regulation and other neurological functions .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
2-Methoxydiphenidine: A compound with a mechanism of action similar to that of PCP.
Uniqueness
1-(2-Methoxyphenyl)-4-piperidin-3-ylpiperazine is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its ability to modulate neurotransmitter systems makes it a valuable compound for research in neuropharmacology and related fields.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-piperidin-3-ylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-20-16-7-3-2-6-15(16)19-11-9-18(10-12-19)14-5-4-8-17-13-14/h2-3,6-7,14,17H,4-5,8-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHPSALNYNHLJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCNC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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